Product packaging for C12-Tnb(Cat. No.:CAS No. 114019-73-7)

C12-Tnb

Cat. No.: B051761
CAS No.: 114019-73-7
M. Wt: 399.6 g/mol
InChI Key: LNGWGYPBWOQGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12-Tnb (12-((2,4-dinitrophenyl)thio)dodecanoic acid) is a specialized, thiol-reactive alkylating agent of significant utility in biochemical and proteomic research. Its core mechanism of action involves a thiol-disulfide exchange reaction with free sulfhydryl groups (-SH) on cysteine residues, resulting in the formation of a mixed disulfide bond and the concomitant release of the chromogenic 2-nitro-5-thiobenzoate (TNB) anion. This reaction enables researchers to quantitatively label, modify, or block cysteine residues within proteins and peptides. The long-chain C12 alkyl spacer provides enhanced hydrophobicity and membrane permeability, making this compound particularly valuable for studying membrane-associated proteins and for the hydrophobic tagging of thiols. Key applications include the quantitative determination of free thiol concentrations (Ellman's assay analogue), site-directed protein conjugation for biophysical studies, the investigation of protein structure and dynamics by probing cysteine accessibility, and the transient inhibition of cysteine-dependent enzymes to elucidate their mechanistic roles. This reagent is an essential tool for scientists engaged in structural biology, enzymology, and the development of novel bioconjugation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO4S2 B051761 C12-Tnb CAS No. 114019-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114019-73-7

Molecular Formula

C19H29NO4S2

Molecular Weight

399.6 g/mol

IUPAC Name

5-(dodecyldisulfanyl)-2-nitrobenzoic acid

InChI

InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

LNGWGYPBWOQGGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Other CAS No.

114019-73-7

Synonyms

5-dodecyldithio-2-nitrobenzoic acid
C12-TNB
dodecyldithio-5-(2-nitrobenzoic acid)

Origin of Product

United States

Structural Basis for Reactivity and Probe Functionality of Dodecyldithio 5 2 Nitrobenzoic Acid

Structural Components and Their Contributions to Biological Interaction

Dodecyl Dithio Group: Role in Thiol Reactivity and Disulfide Bond Formation

The dodecyl dithio group is central to C12-Tnb's reactivity with thiols. This dithio (disulfide) linkage allows the compound to form a stable disulfide bond with molecules containing thiol (-SH) groups, such as cysteine residues in proteins. ontosight.ai This reaction is a type of thiol-disulfide exchange, where a thiolate anion attacks a sulfur atom in the disulfide bond, leading to the formation of a new disulfide and the release of a new thiolate. wikipedia.orglibretexts.org The ability to form these covalent but reversible bonds is critical for its application in labeling and detection of biomolecules. ontosight.ai

2-Nitrobenzoic Acid Moiety: Chromophoric Properties for Detection

The 2-nitrobenzoic acid moiety serves as a chromophore within the this compound structure. ontosight.ai A chromophore is the part of a molecule responsible for its color, due to its ability to absorb light at specific wavelengths. researchgate.net In the context of this compound, the nitro group contributes to the chromophoric properties, enabling the detection of the compound and, by extension, the molecules it labels. ontosight.ai This property is analogous to how 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is used to detect thiols by releasing 5-thio-2-nitrobenzoic acid (TNB), which produces a strong yellow color absorbing at 412 nm. nih.govsigmaaldrich.comnih.gov

Dodecyl Chain: Influence on Hydrophobicity and Interfacial Localization

The dodecyl chain, a long hydrocarbon chain (C12), imparts significant hydrophobicity to the this compound molecule. ontosight.ai Hydrophobicity, or the tendency to repel water, plays a crucial role in how the compound interacts with biological environments, particularly with lipid membranes and protein interfaces. researchgate.netrsc.org This hydrophobic chain can influence the compound's partitioning into different phases, such as micellar or oil phases, and its localization at interfaces. researchgate.netrsc.orgembl-heidelberg.de This interfacial localization can be important for its interaction with membrane-associated proteins or in assays involving lipid-water interfaces. nih.gov

Reversible Nature of Thiol-Disulfide Interactions Mediated by the Dithio Group

The thiol-disulfide interactions mediated by the dithio group of this compound are inherently reversible. ontosight.aiunesp.br This reversibility is a fundamental aspect of thiol-disulfide exchange reactions, which are nucleophilic substitutions (SN2 type). unesp.brnih.govresearchgate.net The process involves a thiolate anion attacking a disulfide bond, leading to the formation of a new disulfide and the release of a new thiolate. wikipedia.orglibretexts.org This dynamic equilibrium allows for the temporary modification and subsequent release of labeled biomolecules under reducing conditions. ontosight.ai For instance, reducing agents like dithiothreitol (B142953) (DTT) can cleave disulfide bonds, restoring the free thiol groups. libretexts.orgwikipedia.orgresearchgate.net This reversible nature makes this compound a valuable tool for applications requiring transient labeling or controlled release in biochemical and molecular biology studies. ontosight.ai

Synthesis and Derivatization Strategies for Dodecyldithio 5 2 Nitrobenzoic Acid

Chemical Synthesis Pathways for Dodecyldithio-5-(2-nitrobenzoic Acid)

The precise, detailed chemical synthesis pathways for Dodecyldithio-5-(2-nitrobenzoic acid) are not extensively detailed in publicly available general literature. However, its structural description provides insight into the likely synthetic approach. The compound is characterized by a 2-nitrobenzoic acid core, which is a well-known organic compound (PubChem CID: 11087). ontosight.airsc.org The 2-nitrobenzoic acid moiety can be prepared through various methods, such as the nitration of benzoic acid or the oxidation of 2-nitrotoluene. rsc.orgnih.gov

The key to synthesizing Dodecyldithio-5-(2-nitrobenzoic acid) lies in the introduction of the dodecyl dithio group at the 5-position of the 2-nitrobenzoic acid scaffold. This suggests a multi-step synthesis likely involving the functionalization of a suitable precursor of 2-nitrobenzoic acid at the 5-position to incorporate a thiol or a leaving group, followed by reaction with a dodecyl-containing disulfide or thiol. For instance, related compounds like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), which is structurally similar but lacks the dodecyl chain, is derived from the oxidative dimerization of 2-nitro-5-thiobenzoic acid. nih.govhimedialabs.com The synthesis of Dodecyldithio-5-(2-nitrobenzoic acid) would therefore likely involve a similar principle, but with the specific incorporation of a dodecyl chain.

Methodologies for Introducing Dodecyldithio-5-(2-nitrobenzoic Acid) into Biomolecules

Dodecyldithio-5-(2-nitrobenzoic acid) (C12-TNB) is primarily employed as a thiol-reactive probe due to its ability to form reversible disulfide bonds with sulfhydryl groups present in biomolecules. ontosight.ai This characteristic makes it highly valuable for various applications in biological research:

Protein Labeling and Detection : this compound is utilized to label thiol-containing proteins, which is crucial for studying protein structure, function, and interactions. ontosight.ai The reaction with protein sulfhydryl groups forms a mixed disulfide, introducing a chromophore that can be detected. nih.gov

Peptide Synthesis and Modification : The compound serves as a building block in the synthesis of peptides and proteins, enabling the introduction of thiol-reactive sites for subsequent modifications. ontosight.ai

Bioconjugation Reactions : this compound facilitates the conjugation of various molecules to thiol-containing biomolecules. This is an essential process in the development of diagnostics, therapeutics, and biomaterials. ontosight.ai

A notable application of this compound is its use in studying enzyme activity. For example, Dodecyldithio-5-(2-nitrobenzoic acid) has been shown to inactivate pancreatic lipases. researcher.life In experiments, the single buried sulfhydryl group (SHII) of dog pancreatic lipase (B570770) (DPL) and recombinant guinea pig pancreatic lipase (r-GPL) reacted specifically with this compound, leading to rapid lipase inactivation. researcher.life This inactivation was attributed to the bulky dodecyl chain, which, when linked by a disulfide bond to the SHII, may sterically hinder the movement of the critical beta-5 loop, thereby disrupting the formation of the oxyanion hole and preventing productive induced fit. researcher.life This demonstrates this compound's utility in probing the functional dynamics of enzymes.

Future Directions in Tailored Synthesis of Dodecyldithio-5-(2-nitrobenzoic Acid) Analogues

The field of thiol-reactive probes is continuously evolving, driven by the need for more selective, sensitive, and versatile tools for biological investigations. Future directions in the tailored synthesis of Dodecyldithio-5-(2-nitrobenzoic acid) analogues are likely to focus on several key areas:

Enhanced Reactivity and Selectivity : Researchers are developing new thiol probes with improved reactivity towards specific thiol species (e.g., cysteine, homocysteine, glutathione) and enhanced selectivity over other nucleophilic groups in biological systems. rsc.orgosti.govmdpi.com This involves rigorous molecular design to exploit subtle differences in the chemical properties and cellular concentrations of various thiols. rsc.org

Introduction of Diverse Reporter Groups : Analogues could incorporate different chromophores, fluorophores, or affinity tags to expand detection capabilities and facilitate various downstream applications. For instance, the development of fluorescent thiol probes with distinct emission channels for simultaneous discrimination of different thiols is an active area of research. rsc.orgmdpi.com

Development of Cleavable and Reversible Linkers : While this compound already forms a reversible disulfide bond ontosight.ai, future analogues might explore other cleavable linkers that respond to specific stimuli (e.g., light, pH, specific enzymes) to enable controlled release or modification of biomolecules.

Integration with Advanced Proteomic Techniques : The design of this compound analogues compatible with advanced proteomic workflows, such as activity-based protein profiling (ABPP) and mass spectrometry-based analyses, will be crucial. This includes incorporating clickable functional groups (e.g., alkynes) and cleavable biotin (B1667282) reagents to improve probe reactivity and accessibility to cysteine sites in natively folded proteins. osti.gov

Applications in Drug Discovery and Diagnostics : Tailored analogues could be designed to specifically target and modulate the activity of enzymes or proteins involved in disease pathways, serving as potential therapeutic agents or diagnostic tools. The ability of this compound to inactivate lipases highlights its potential in this regard. researcher.life

The ongoing advancements in synthetic chemistry and a deeper understanding of thiol biology will drive the creation of next-generation Dodecyldithio-5-(2-nitrobenzoic acid) analogues with improved properties and expanded utility in unraveling complex biological processes and developing novel biomedical applications.

Mechanistic Studies of Dodecyldithio 5 2 Nitrobenzoic Acid Interactions in Biological Systems

Investigations into Protein Thiol Modification and Labeling Mechanisms

The primary mechanism of action of C12-TNB involves its interaction with the sulfhydryl (thiol) groups of cysteine residues in proteins. This interaction leads to the modification of these residues and can be utilized for labeling purposes.

This compound is a disulfide reagent that reacts with free sulfhydryl groups in proteins to form a mixed disulfide bond. This reaction is a form of thiol-disulfide exchange, a common biochemical reaction. The general mechanism involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the disulfide bond of this compound. This results in the formation of a new, stable disulfide bond between the protein and a dodecylthio group, and the release of 2-nitro-5-thiobenzoic acid (TNB).

The stability of this newly formed disulfide bond is a key feature of the modification by this compound. Disulfide bonds, in general, play a crucial role in stabilizing the tertiary structure of proteins. nih.gov The formation of a mixed disulfide with the dodecylthio moiety can alter the local conformation and stability of the protein. The hydrophobic dodecyl chain can introduce new non-polar interactions within the protein or at its surface, which can further influence the stability of the modified protein.

The reactivity of this compound is directed towards accessible sulfhydryl groups of cysteine residues. However, not all cysteine residues in a protein are equally reactive. The specificity of this compound for particular thiol-reactive sites is influenced by several factors, including the local environment of the cysteine residue, its pKa, and its accessibility.

Studies have shown that this compound exhibits a degree of specificity for certain types of enzymes. For instance, it has been found to be a specific inactivator of gastric lipases, while having no effect on pancreatic lipase (B570770). nih.gov This specificity is attributed to the hydrophobic nature of this compound. The long dodecyl chain likely facilitates its interaction with the hydrophobic domains near the active site of gastric lipases, which are known to act at lipid-water interfaces. In contrast, the active site environment of pancreatic lipase may not be as accommodating to the bulky and hydrophobic this compound molecule.

Enzyme Inactivation Mechanisms by Dodecyldithio-5-(2-nitrobenzoic Acid)

The modification of protein thiols by this compound can lead to the inactivation of enzymes, particularly those where a cysteine residue is crucial for catalytic activity. The study of the kinetics and mechanism of this inactivation provides valuable insights into the enzyme's structure and function.

Kinetic studies on the inactivation of gastric lipases by this compound have revealed that the process is highly dependent on the reaction conditions, particularly the presence of an oil-water interface. The inactivation of human and rabbit gastric lipases by this compound is reported to be immediate and complete. This rapid inactivation suggests a very efficient interaction between the reagent and the enzyme.

The inactivation process is significantly more pronounced at an oil-water interface compared to in the aqueous phase. nih.gov This observation is consistent with the physiological environment in which gastric lipases function, hydrolyzing dietary triglycerides at the surface of lipid emulsions. The hydrophobic dodecyl chain of this compound likely partitions into the lipid phase, increasing its effective concentration at the interface where the lipase is active. This leads to a more rapid and efficient modification of the critical sulfhydryl group and subsequent inactivation of the enzyme.

Due to the heterogeneous nature of the system (oil-water interface), traditional Michaelis-Menten kinetic parameters are often considered apparent values. The inactivation capacity is directly dependent on the interfacial area available. nih.gov

Table 1: Qualitative Inactivation Kinetics of Gastric Lipases by this compound

EnzymeConditionObservationReference
Human Gastric LipaseOil-water interfaceImmediate and complete inactivation nih.gov
Rabbit Gastric LipaseOil-water interfaceImmediate and complete inactivation nih.gov
Pancreatic LipaseWith bile saltsNo effect nih.gov

This table provides a qualitative summary as specific quantitative kinetic data was not available in the search results.

The inactivation of gastric lipases by this compound highlights the critical role of sulfhydryl groups in their catalytic activity. The modification of even a single, strategically located cysteine residue can lead to a complete loss of enzyme function. This suggests that the modified sulfhydryl group is likely located within or near the active site of the enzyme, or in a region that is crucial for maintaining the catalytically active conformation.

The covalent modification by this compound can inhibit enzyme activity through several mechanisms:

Direct steric hindrance: The bulky dodecylthio group attached to the cysteine residue may physically block the active site, preventing the substrate from binding.

Conformational changes: The formation of the mixed disulfide bond and the introduction of a hydrophobic moiety can induce conformational changes in the enzyme, leading to a distortion of the active site and loss of catalytic activity.

Altered substrate binding: The modification may affect the binding of the substrate to the enzyme, either by altering the affinity of the binding site or by disrupting the proper orientation of the substrate for catalysis.

A comparison of the mechanistic effects of this compound with other sulfhydryl reagents, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), provides further insights into the role of hydrophobicity in enzyme inhibition.

DTNB is a widely used water-soluble sulfhydryl reagent that, like this compound, reacts with thiols to form a mixed disulfide and release TNB. nih.govbmglabtech.com However, the key difference lies in the nature of the group that becomes attached to the protein. With DTNB, a relatively small and polar TNB group is attached, whereas with this compound, a long, hydrophobic dodecyl chain is introduced.

This difference in hydrophobicity likely accounts for the observed differences in their effects on gastric lipase. While both reagents can modify sulfhydryl groups, the hydrophobic nature of this compound makes it particularly effective at the lipid-water interface where gastric lipase is active. nih.gov The dodecyl chain can anchor the inhibitor at the interface, increasing its local concentration and facilitating its interaction with the enzyme. In contrast, the more hydrophilic DTNB may not partition as effectively to the interface, resulting in a less efficient inactivation of the enzyme under these conditions.

Furthermore, the bulky and hydrophobic nature of the dodecylthio group introduced by this compound may induce more significant conformational changes or steric hindrance compared to the smaller TNB group from DTNB, leading to a more potent and immediate inactivation of the enzyme.

Compound Names

Abbreviation/Common NameChemical Name
This compoundDodecyldithio-5-(2-nitrobenzoic Acid)
DTNB5,5'-dithiobis(2-nitrobenzoic acid)
TNB2-nitro-5-thiobenzoic acid
4-PDS4,4'-dithiopyridine

Bioconjugation Reaction Mechanisms with Thiol-Containing Biomolecules

The bioconjugation of dodecyldithio-5-(2-nitrobenzoic acid), often referred to as this compound, with thiol-containing biomolecules is a critical area of study in biochemistry and molecular biology. This process is fundamental to understanding protein structure and function, particularly in the context of labeling and quantifying free sulfhydryl groups. The primary mechanism involves a disulfide exchange reaction, a well-established chemical transformation that is highly specific for cysteine residues in proteins and other thiol-containing molecules.

The reaction is analogous to the well-documented mechanism of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, which is widely used for the determination of sulfhydryl groups ucl.ac.uknih.govnih.govnih.govchemicalbook.comsigmaaldrich.comtcichemicals.com. The core of this reaction is the cleavage of the disulfide bond in the this compound molecule by a nucleophilic attack from the thiolate anion of a cysteine residue or other thiol-containing biomolecule, such as glutathione (B108866) nih.govnih.gov.

The process begins with the deprotonation of the thiol group (-SH) of the biomolecule to form a more reactive thiolate anion (-S⁻). This deprotonation is pH-dependent, with higher pH values favoring the formation of the thiolate. The thiolate anion then acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the this compound molecule.

This nucleophilic attack results in the formation of a mixed disulfide, where the dodecylthio group remains covalently attached to the thiol-containing biomolecule. Concurrently, the other half of the this compound molecule is released as 2-nitro-5-thiobenzoic acid (TNB) nih.govnih.gov. TNB is a chromophore with a characteristic absorbance maximum at 412 nm, and its release can be quantified spectrophotometrically to determine the concentration of the original thiol nih.govchemicalbook.com. The stability of the TNB derivative is crucial for accurate quantification and has been studied extensively nih.gov.

The reaction can be summarized as follows:

R-SH + C12-S-S-Tnb → R-S-S-C12 + HS-Tnb

Where:

R-SH represents the thiol-containing biomolecule (e.g., cysteine in a protein).

C12-S-S-Tnb represents dodecyldithio-5-(2-nitrobenzoic acid).

R-S-S-C12 is the resulting mixed disulfide.

HS-Tnb is the released 2-nitro-5-thiobenzoic acid.

This bioconjugation reaction is highly selective for accessible thiol groups, making it a valuable tool for site-specific modification of proteins ucl.ac.uk. The reversibility of the disulfide bond under reducing conditions further adds to its utility in various biochemical applications.

Detailed Research Findings

Research has demonstrated that the rate of this disulfide exchange reaction is influenced by several factors, including pH, temperature, and the steric accessibility of the thiol group on the biomolecule. The reaction is sensitive to daylight, particularly UV radiation, which can affect the stability of the disulfide reagent nih.govresearchgate.net.

The table below summarizes the key aspects of the bioconjugation reaction mechanism:

FeatureDescription
Reactants Dodecyldithio-5-(2-nitrobenzoic Acid) (this compound) and a thiol-containing biomolecule (e.g., Cysteine, Glutathione).
Reaction Type Nucleophilic substitution (Disulfide Exchange).
Nucleophile Thiolate anion (R-S⁻) from the biomolecule.
Electrophile Sulfur atom of the disulfide bond in this compound.
Products A mixed disulfide (Biomolecule-S-S-C12) and 2-nitro-5-thiobenzoic acid (TNB).
Detection Spectrophotometric measurement of the released TNB at 412 nm.
pH Dependence Reaction rate increases with pH due to increased formation of the thiolate anion.

Further studies have explored the use of similar thiol-reactive compounds for various applications, including the labeling of specific peptides and the study of protein structure nih.govnih.gov. The specificity of the reaction allows for the precise modification of proteins, enabling the introduction of probes, drugs, or other moieties at defined cysteine residues.

Advanced Research Applications of Dodecyldithio 5 2 Nitrobenzoic Acid in Life Sciences

Protein Structure and Function Elucidation

The unique thiol-reactive nature of C12-Tnb makes it an effective reagent for investigating the intricate details of protein structure and understanding their functional mechanisms. ontosight.ai

High-Resolution Protein Labeling for Structural Analysis

This compound is utilized for labeling thiol-containing proteins, which is instrumental in structural studies aimed at elucidating protein architecture and interactions. ontosight.ai The compound's ability to form a stable disulfide bond with protein sulfhydryl groups allows for the introduction of a detectable tag or a modification that can be analyzed through various high-resolution techniques. For instance, studies have employed 5-(dodecyldithio)-2-nitrobenzoic acid to inactivate human gastric lipase (B570770) (HGL) by reacting with its sulfhydryl groups, demonstrating its utility in probing the accessibility of cysteine residues within the enzyme's structure. researchgate.netembl-heidelberg.deresearchgate.netacs.orgresearchgate.net This type of labeling can provide insights into the active site accessibility and conformational changes of proteins.

Illustrative Data Table: Protein Labeling Efficiency

Protein TargetCysteine ResiduesLabeling Conditions (this compound Molar Excess)Labeling Efficiency (%)Detection Method
Human Gastric LipaseCys103, Cys18130-fold excess, pH 5.0>95% (Cys103)Activity Assay, Mass Spectrometry
Model Protein ACys-X-Cys10-fold excess, pH 7.4~80%UV-Vis Spectroscopy
Membrane Protein BSingle Cys5-fold excess, micellar environment~70%Fluorescence Quenching

Note: This table presents illustrative data to demonstrate the type of findings that might be observed in research using this compound for protein labeling. Actual experimental results may vary.

Probing Conformational Dynamics through Thiol Accessibility

The reactivity of this compound with accessible thiol groups allows researchers to monitor conformational changes in proteins. When a protein undergoes a conformational shift, previously buried thiol groups may become exposed, or exposed thiols may become less accessible. By reacting this compound with these sulfhydryl groups, changes in protein conformation can be inferred through the extent and rate of labeling. researchgate.netembl-heidelberg.deresearchgate.netacs.orgresearchgate.net This approach is particularly valuable for understanding dynamic processes like enzyme activation, ligand binding, or protein folding, where changes in tertiary structure dictate function. The instantaneous inactivation of human gastric lipase by 5-(dodecyldithio)-2-nitrobenzoic acid, unlike other reagents, highlights its effectiveness in capturing rapid conformational changes related to enzyme activity. researchgate.net

Peptide Synthesis and Targeted Functionalization

This compound plays a role in peptide chemistry, enabling the introduction of specific functionalities for various downstream applications. ontosight.ai

Incorporation of Thiol-Reactive Handles for Directed Chemical Modification

In peptide synthesis and modification, this compound can serve as a building block or a reagent to introduce thiol-reactive sites onto peptides. ontosight.ai This allows for subsequent, directed chemical modifications or conjugations. The dithio group of this compound can form a disulfide bond with a thiol-containing peptide, effectively attaching the this compound moiety. This attachment provides a handle that can then be utilized for further reactions, such as linking the peptide to other molecules via the nitrobenzoic acid part or exploiting the dodecyl chain for hydrophobic interactions. This principle is analogous to the use of other dithio reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for labeling cysteine-containing peptides, where a chromophore is introduced for identification and analysis. nih.govchemicalbook.com

Illustrative Data Table: Peptide Functionalization Yields

Peptide SequenceThis compound EquivalentReaction Time (h)Functionalization Yield (%)Purification Method
Ac-Cys-Ala-Lys-NH21.5285%HPLC
Gly-Gly-Cys-Pro-OH2.0478%Size Exclusion Chromatography
Branched Peptide-Cys1.0370%Solid-Phase Extraction

Note: This table presents illustrative data to demonstrate the type of findings that might be observed in research involving peptide functionalization with this compound. Actual experimental results may vary.

Development of Peptide-Based Biosensors and Affinity Reagents

Peptides functionalized with this compound can be developed into highly specific biosensors and affinity reagents. ontosight.ai The ability to precisely modify peptides with a thiol-reactive handle allows for their immobilization onto surfaces or conjugation to signaling molecules. For instance, chemically modified affinity peptides have been developed for electrochemical biosensors to detect biomarkers, demonstrating the potential of such functionalized peptides in diagnostic applications. plos.orgmostwiedzy.plnih.govmdpi.comnih.gov The hydrophobic dodecyl chain of this compound could also contribute to the interaction of peptide-based biosensors with specific environments or targets, influencing their sensitivity and selectivity. Such reagents can be tailored for applications like detecting specific analytes in biological samples or for affinity purification of target biomolecules.

Development of Novel Bioconjugates for Diagnostics and Therapeutics

This compound facilitates the creation of novel bioconjugates, which are crucial in the advancement of diagnostic tools and therapeutic strategies. ontosight.ai By enabling the conjugation of molecules to thiol-containing biomolecules, this compound can be used to link proteins, peptides, or antibodies to various entities such as drugs, imaging agents, or nanoparticles. This capability is vital for developing targeted drug delivery systems, where a therapeutic agent is precisely delivered to a disease site, minimizing off-target effects. ontosight.ai In diagnostics, this compound-mediated bioconjugation can lead to the creation of highly sensitive probes for imaging techniques or components for advanced immunoassay formats. The reversible nature of the disulfide bond formed by this compound also offers potential for controlled release mechanisms in therapeutic applications.

Theoretical and Computational Approaches in Dodecyldithio 5 2 Nitrobenzoic Acid Research

Computational Modeling of Thiol-Disulfide Exchange Reactions

The core chemical reactivity of Dodecyldithio-5-(2-nitrobenzoic Acid) involves the thiol-disulfide exchange reaction. This process is fundamental to its function as a thiol-quantification agent. Computational modeling is instrumental in elucidating the intricate details of this reaction.

Quantum Mechanical (QM) Studies of Reaction Pathways

Quantum mechanical calculations are essential for accurately describing the changes in electronic structure that occur during a chemical reaction. These studies provide detailed information about the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathway.

High-level theoretical calculations have consistently shown that the thiol-disulfide exchange reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. nih.govnih.gov In the context of Dodecyldithio-5-(2-nitrobenzoic Acid), this involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.

Key Findings from QM Studies:

Transition State Geometry: QM calculations, particularly those using Density Functional Theory (DFT), have characterized the geometry of the transition state. uba.ar The reaction proceeds through a nearly symmetric trisulfide-like transition state where the attacking and leaving sulfur atoms are approximately collinear with the central sulfur atom. rsc.org Studies on model systems have calculated the S-S distances in this transition state to be around 2.7 Å, with a slightly deviated S-S-S angle of approximately 165°. rsc.org

Activation Energy: The energy barrier, or activation energy, for this reaction has been computationally determined. In aqueous media, the experimental barrier is around 14 kcal/mol, a value that computational models strive to replicate. uba.ar The calculations also reveal that the charge density is more delocalized in the transition state than in the reactants. nih.gov This delocalization implies that hydrophobic or aprotic environments can catalyze the reaction by better stabilizing the transition state, a phenomenon that has been observed experimentally. nih.govnih.gov

Solvent Effects: QM models, often combined with continuum solvent models (like COSMO) or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, are used to understand the profound influence of the solvent on the reaction. rsc.org While the thiolate is the primary reacting species, some studies suggest that water-mediated proton transfer can allow for a thiol to attack, making this pathway kinetically competitive under certain conditions. nih.gov

Table 1: Hypothetical QM-Calculated Parameters for the Reaction of C12-Tnb with a Thiolate (RS⁻)
ParameterValue (Gas Phase)Value (Aqueous, PCM)Reference Method
Activation Energy (ΔE‡)-2.5 kcal/mol14.5 kcal/molDFT (B3LYP/6-311+G(d,p))
Reaction Energy (ΔErxn)-5.0 kcal/mol-4.2 kcal/molDFT (B3LYP/6-311+G(d,p))
Transition State S-S Distance2.65 Å2.71 ÅMP2/aug-cc-pVDZ
Transition State S-S-S Angle170°165°MP2/aug-cc-pVDZ

Molecular Dynamics (MD) Simulations of Interfacial Binding

Given its amphiphilic nature, with a long hydrophobic dodecyl tail and a polar, chromophoric headgroup, Dodecyldithio-5-(2-nitrobenzoic Acid) is expected to exhibit significant activity at interfaces, such as a water-air or water-lipid bilayer interface. Molecular dynamics (MD) simulations are the primary computational tool for investigating the dynamic behavior of such molecules in these complex environments. aps.orgaps.org

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. For a molecule like Dodecyldithio-5-(2-nitrobenzoic Acid), these simulations can provide critical insights into its orientation, aggregation, and interaction with its surroundings.

Key Insights from MD Simulations:

Interfacial Orientation: Simulations of similar amphiphilic molecules, such as sodium dodecyl sulfate (SDS) or n-dodecyl betaine, at a water-air interface show a distinct orientation. iphy.ac.cnmdpi.com The hydrophobic dodecyl chain extends away from the aqueous phase, while the polar headgroup remains at the interface, interacting with water molecules. iphy.ac.cnmdpi.com For this compound, the dodecyl tail would be expected to reside in the hydrophobic phase (e.g., air or the core of a lipid membrane), while the nitrobenzoic acid headgroup would be positioned at the aqueous interface.

Hydration and Hydrogen Bonding: MD simulations can quantify the interaction of the polar headgroup with water. By analyzing radial distribution functions and hydrogen bond lifetimes, it's possible to determine the number of water molecules in the hydration shell of the nitro and carboxyl groups and the stability of these interactions. mdpi.com

Conformational Dynamics: The flexibility of the dodecyl chain is another aspect that can be studied. The population of gauche and trans conformers along the alkyl chain can be calculated, revealing how the interfacial environment affects the chain's structure and packing. mdpi.com At higher surface concentrations, the chains tend to become more ordered and extended.

Table 2: Illustrative MD Simulation Data for this compound at a Water-Air Interface
PropertyLow Surface CoverageHigh Surface CoverageSimulation Details
Average Tilt Angle of Dodecyl Chain (from normal)45°25°300 K, 1 atm, 200 ns
Headgroup Hydration Number (H₂O molecules)129CHARMM36 Force Field
Gauche Defects per Chain3.82.1CHARMM36 Force Field
Surface Tension Reduction (mN/m)1535GROMACS Simulation Engine

In Silico Design and Prediction of Dodecyldithio-5-(2-nitrobenzoic Acid) Analogues

A significant advantage of computational methods is their ability to predict the properties of molecules that have not yet been synthesized. This in silico design process can accelerate the discovery of new reagents with improved characteristics, such as enhanced reactivity, better selectivity, or shifted absorption wavelengths for easier detection.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org For Dodecyldithio-5-(2-nitrobenzoic Acid) analogues, a QSAR model could be developed to predict their reactivity towards thiols.

The process involves:

Data Set Generation: A series of this compound analogues would be designed, varying substituents on the aromatic ring or changing the length and branching of the alkyl chain.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., Hammett constants, atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. nih.govacs.org For thiol reactivity, descriptors related to the electrophilicity of the disulfide bond and the nucleophilicity of the attacking thiol are particularly relevant. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links the descriptors to the observed (or computationally determined) reactivity (e.g., the reaction rate constant).

A hypothetical QSAR equation might look like: log(k) = c₀ + c₁σ + c₂E_LUMO + c₃V Where log(k) is the reaction rate, σ is the Hammett constant of a substituent, E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital of the disulfide, and V is a steric parameter. Such a model could rapidly screen virtual libraries of compounds to identify candidates with optimal reactivity. researchgate.net

Predictive Modeling for Enhanced Chromophore Functionality or Selectivity

The nitrobenzoic acid portion of this compound acts as a chromophore, as its cleavage product, 2-nitro-5-thiobenzoate, absorbs strongly at 412 nm. Predictive modeling, often employing machine learning (ML), can be used to design analogues with improved optical properties. nih.govunipi.it

Enhancing Chromophore Functionality:

Wavelength Prediction: The absorption wavelength (λ_max) is highly dependent on the electronic structure of the chromophore. By making systematic modifications to the aromatic ring (e.g., adding electron-donating or -withdrawing groups), the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO can be tuned. Time-dependent density functional theory (TD-DFT) is a common QM method for predicting excitation energies and thus absorption spectra. acs.org

Machine Learning Models: For larger-scale screening, ML models can be trained on datasets of known dyes. nih.govacs.orgfrontiersin.org These models use molecular fingerprints or calculated descriptors as input to predict λ_max and other properties like the molar extinction coefficient. nih.gov This approach can rapidly identify novel structures with desirable spectral properties, such as a λ_max shifted to a different region of the spectrum to avoid interference from other absorbing species.

Improving Selectivity:

Predictive models can also aid in designing analogues with greater selectivity for specific types of thiols. For instance, if the goal is to react preferentially with sterically hindered thiols, QSAR and molecular docking simulations could be used to design a binding pocket near the disulfide bond that favors a particular substrate geometry. By modeling the non-covalent interactions between different this compound analogues and various thiol substrates, one could predict binding affinities and design reagents with enhanced selectivity.

Analytical Methodologies and Characterization Techniques for Dodecyldithio 5 2 Nitrobenzoic Acid and Its Bioconjugates

Spectrophotometric Assays for Monitoring Reactions and Detecting Thiol-Containing Molecules (e.g., using TNB2-)

Spectrophotometric assays are widely used for monitoring reactions involving Dodecyldithio-5-(2-nitrobenzoic acid) and for the detection and quantification of thiol-containing molecules. The principle often relies on the chromophoric properties inherent to the nitrobenzoic acid moiety or the colored products formed upon reaction with thiols. ontosight.ai

A prominent example involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, which is structurally related to the 2-nitrobenzoic acid part of C12-Tnb. When DTNB reacts with thiol groups, it cleaves the disulfide bond to yield 2-nitro-5-thiobenzoate (TNB−), which then ionizes to the TNB2− dianion in aqueous solutions at neutral and alkaline pH. wikipedia.org This TNB2− ion exhibits a distinctive yellow color. wikipedia.orgfunakoshi.co.jpraybiotech.com

The intensity of this yellow color is directly proportional to the concentration of thiol groups present in the sample, allowing for their quantification by measuring absorbance. funakoshi.co.jpraybiotech.com The maximum absorbance (λmax) for TNB2− is typically observed at 412 nm, with a measurable range between 380 nm and 440 nm. funakoshi.co.jpraybiotech.comcellmosaic.comdojindo.comnih.govnih.gov The molar extinction coefficient for TNB at 412 nm has been reported as 14,150 M⁻¹cm⁻¹. cellmosaic.com This reaction is rapid and stoichiometric, where one mole of thiol releases one mole of TNB. wikipedia.org

Spectrophotometric Properties of TNB2-

PropertyValueCitation
ColorYellow wikipedia.orgfunakoshi.co.jpraybiotech.com
Absorption Maximum (λmax)412 nm funakoshi.co.jpraybiotech.comcellmosaic.comdojindo.comnih.govnih.gov
Measurable Range380 nm to 440 nm funakoshi.co.jp
Molar Extinction Coefficient (ε)14,150 M⁻¹cm⁻¹ at 412 nm cellmosaic.com

Beyond traditional assays, modified gold nanoparticles adsorbed with DTNB have been developed as optical sensors for biothiols, measuring absorbance changes at 410 nm, offering enhanced sensitivity. nih.gov

Mass Spectrometry for Structural Elucidation of Covalent Adducts

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of Dodecyldithio-5-(2-nitrobenzoic acid) and its bioconjugates, particularly for characterizing covalent adducts formed through disulfide bond formation. ontosight.ai MS provides precise information about the molecular weight of the intact compound and its derivatives, as well as fragmentation patterns that reveal structural details. nih.gov

For instance, studies involving the oxidation of 5-thio-2-nitrobenzoic acid (TNB), a product formed from Ellman's reagent, have successfully utilized mass spectrometry in conjunction with high-performance liquid chromatography (HPLC) to identify higher oxidation states of sulfur, such as sulfonic acid derivatives and thiosulfinates. nih.gov This demonstrates the capability of MS to characterize complex sulfur-containing species and their reaction products, which is highly relevant for understanding the reactivity and bioconjugation of this compound. The ability of this compound to form stable disulfide bonds with thiol-containing molecules makes MS particularly valuable for confirming the formation of such covalent adducts and identifying the sites of modification in bioconjugates. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely applied for the structural elucidation, qualitative, and quantitative analysis of organic molecules, even within complex mixtures. nih.gov For Dodecyldithio-5-(2-nitrobenzoic acid) and its bioconjugates, NMR provides detailed insights into their chemical structure, purity, and conformational behavior.

Proton (¹H) NMR spectroscopy is particularly useful, as the chemical shifts of protons provide information about their electronic environment, while coupling patterns reveal connectivity. nih.gov For instance, different regions of the ¹H-NMR spectrum correspond to distinct proton types, such as olefinic, allylic, alpha-CH₂, and methyl protons. nih.gov Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon backbone.

For conformational studies, advanced NMR techniques, including two-dimensional (2D) NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed. researchgate.net These 2D methods aid in assigning resonances and establishing through-bond correlations, which are critical for understanding the three-dimensional arrangement and flexibility of molecules. Changes in proton signals, such as broadening and splitting at varying temperatures, can indicate the presence of conformational equilibria, allowing for the study of dynamic processes within the molecule. researchgate.net While specific NMR data for Dodecyldithio-5-(2-nitrobenzoic acid) were not detailed in the search results, the general principles of NMR apply to such organic compounds containing long alkyl chains, disulfide bonds, and aromatic rings, making it an essential tool for their comprehensive characterization.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of Dodecyldithio-5-(2-nitrobenzoic acid) and its bioconjugates. These techniques leverage differences in physicochemical properties to separate components within a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective chromatographic technique for this purpose. nih.gov HPLC has been successfully employed for the purity assessment of related compounds, such as 5-thio-2-nitrobenzoic acid (TNB), where a purity of 99.5% was determined with detection at 320 nm. nih.gov This suggests that similar HPLC methods would be suitable for Dodecyldithio-5-(2-nitrobenzoic acid) due to the presence of the chromophoric nitrobenzoic acid moiety. ontosight.ai

Various HPLC modes can be utilized, including reverse-phase HPLC, which is suitable for separating compounds like 3-nitrobenzoic acid using mobile phases containing acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for mass spectrometry compatibility). sielc.com This indicates that reverse-phase HPLC would be a suitable choice for separating this compound and its bioconjugates based on their hydrophobicity.

In addition to HPLC, other chromatographic techniques are valuable, especially for the purification of bioconjugates. Examples from related research include:

Ion-exchange chromatography: Used for purifying biomolecules like lipases, which could be relevant for separating this compound bioconjugates from unreacted biomolecules or other impurities. researchgate.netacs.org

Gel filtration (size-exclusion chromatography): Employed for separating molecules based on size, useful for purifying bioconjugates from smaller unreacted molecules or larger aggregates. researchgate.netresearchgate.net

Affinity chromatography: If a specific binding interaction can be exploited, affinity chromatography offers highly selective purification. embl-heidelberg.de

These chromatographic approaches, often used in combination, enable the isolation of Dodecyldithio-5-(2-nitrobenzoic acid) and its bioconjugates in high purity, which is critical for subsequent structural characterization and functional studies.

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying C12-Tnb’s mechanisms to ensure scientific rigor?

  • Methodological Answer : Begin with a systematic review of existing literature to identify gaps in understanding this compound’s biochemical pathways or pharmacological effects. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. Ensure the question is testable, avoids ambiguity, and aligns with available data (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type] under [condition]?"). Validate feasibility through preliminary data or pilot studies .

Q. What statistical considerations are critical for determining sample size in this compound efficacy studies?

  • Methodological Answer : Calculate sample size using power analysis (α=0.05, β=0.20) and specify the minimal clinically important difference (MCID) for outcomes. For pilot studies, justify sample size based on feasibility rather than statistical power, and consult statistical experts to avoid Type I/II errors. Reference prior studies on structurally similar compounds for variance estimates .

Q. Which data collection methods are optimal for studying this compound’s physicochemical properties?

  • Methodological Answer : Combine experimental protocols (e.g., HPLC for purity analysis, NMR for structural confirmation) with computational simulations (molecular docking). Use standardized assays (e.g., enzyme inhibition kinetics) to ensure reproducibility. Document equipment specifications (manufacturer, model) and environmental conditions (pH, temperature) to enhance transparency .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage, cell lines, assay protocols). Replicate conflicting experiments under controlled conditions, and perform sensitivity analyses to assess the impact of methodological differences. Use triangulation (e.g., in vitro, in silico, and in vivo data) to validate findings .

Q. What strategies optimize this compound’s synthesis yield while maintaining purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Use response surface methodology to identify optimal conditions. Monitor purity via LC-MS and validate scalability using microreactor systems. Compare results with computational predictions (e.g., density functional theory) .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Apply pathway enrichment analysis (KEGG, Reactome) to identify synergistic mechanisms. Validate hypotheses with CRISPR-Cas9 knockout models or siRNA silencing .

Q. What validation steps ensure reproducibility in this compound’s computational modeling?

  • Methodological Answer : Cross-validate models using independent datasets (e.g., ChEMBL bioactivity data). Perform molecular dynamics simulations to assess binding stability. Compare predictions with experimental IC50 values and publish raw data, code, and parameters in open repositories (e.g., Zenodo) .

Tables: Key Methodological Considerations

Research Stage Critical Parameters References
Experimental DesignPower analysis, MCID, pilot feasibility
Data CollectionEquipment specifications, assay standardization
Contradiction ResolutionMeta-analysis, sensitivity testing
Multi-omics IntegrationBioinformatics pipelines, pathway enrichment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.